molecular formula C18H18N4OS B6440951 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-1,3-thiazole CAS No. 2549054-39-7

4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-1,3-thiazole

Cat. No. B6440951
CAS RN: 2549054-39-7
M. Wt: 338.4 g/mol
InChI Key: NWIBTYMVUPIXED-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Thiazole, on the other hand, is a heterocyclic compound that contains both sulfur and nitrogen in the ring.


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of the compound you mentioned would require more specific information or computational chemistry methods to determine.


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Some pyrazole derivatives have been found to induce apoptosis in certain cell types .

properties

IUPAC Name

[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-13-7-19-22(8-13)11-14-9-21(10-14)18(23)16-12-24-17(20-16)15-5-3-2-4-6-15/h2-8,12,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIBTYMVUPIXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-1,3-thiazole

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